molecular formula C22H23N3O3 B5610120 N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)isonicotinamide

N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)isonicotinamide

Cat. No. B5610120
M. Wt: 377.4 g/mol
InChI Key: XBVKDAMWBHOWNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)isonicotinamide often involves palladium-catalysed cyclisation reactions. For example, a synthesis pathway for a similar heterocycle, 5-methylfuro[3,2-c]quinolin-4(5H)-one, utilized palladium oxide with potassium acetate in N,N-dimethylacetamide, optimizing the yield through varying catalysts, bases, and solvents (Lindahl et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds within this chemical family, including those incorporating quinoline and furan rings, is often elucidated using techniques such as NMR spectroscopy and X-ray crystallography. These methods have facilitated the characterization of complex structures and the understanding of their tautomeric forms, as observed in related studies on hydroxyquinolones and their derivatives (Ukrainets et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of similar compounds is explored through various reactions, including electrophilic substitution, dehydrocondensation, and cyclization processes. These reactions often result in the formation of new heterocyclic compounds with potential biological activity, such as the synthesis and characterization of N-methyl-N-(2-triorganylsiloxyethyl)-1,2,3,4-tetrahydro(iso)quinolinium iodides, highlighting their cytotoxicity and antibacterial action (Zablotskaya et al., 2013).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of these compounds under various conditions. Research on similar quinoline derivatives has detailed their crystallization in specific space groups, providing insights into their stability and interactions (Zeng et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles or electrophiles, stability under different conditions, and potential for forming complexes with metals, are essential aspects of these compounds. Studies on the synthesis, crystal structure, and biological activity of quinoline derivatives have contributed valuable information on their binding affinities and interaction patterns (Rad et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not available in the search results . For a detailed understanding of the mechanism of action, it would be necessary to refer to specific scientific literature or databases that provide detailed information on how such compounds interact with biological systems.

Safety and Hazards

The safety and hazards associated with this compound are not available in the search results . For a comprehensive understanding of the safety and hazards, it would be necessary to refer to specific scientific literature or databases that provide detailed information on the toxicity, handling precautions, and disposal methods for such compounds.

Future Directions

The future directions or potential applications of this compound are not available in the search results . For a comprehensive understanding of the future directions, it would be necessary to refer to specific scientific literature or databases that provide detailed information on the potential applications and ongoing research involving such compounds.

properties

IUPAC Name

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-15-4-2-5-17-12-18(21(26)24-20(15)17)13-25(14-19-6-3-11-28-19)22(27)16-7-9-23-10-8-16/h2,4-5,7-10,12,19H,3,6,11,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVKDAMWBHOWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CC3CCCO3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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